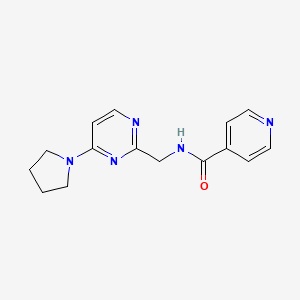
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the pyrrolidine ring. For example, the reaction of pyrrolidine with 2-chloropyrimidine followed by modification of the obtained compound is one method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For example, ATR-FTIR can provide information about the functional groups present in the compound, while 1H and 13C NMR can provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon, involving N-H...O- hydrogen bonding and C-H...O interaction, showcases the assembly of isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is utilized to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Antimicrobial Activity
Research on triazole derivatives, including N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives, has shown significant antibacterial and antifungal activities. These compounds were tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans, highlighting their potential as antimicrobial agents (Mishra et al., 2010).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor that selectively inhibits HDACs 1-3 and 11. It demonstrates significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).
Enhancement of Nitric Oxide Production and Vasorelaxation
N1-methylnicotinamide (MNA+) has shown to induce vasorelaxation in human blood vessels by enhancing nitric oxide (NO) bioavailability and reducing oxidative stress mediated by endothelial NO synthase (eNOS) function. This suggests its potential for therapeutic applications in endothelial function disorders such as hypercholesterolemia and atherosclerosis (Domagala et al., 2012).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes .
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(12-3-6-16-7-4-12)18-11-13-17-8-5-14(19-13)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYOIVWAZRWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

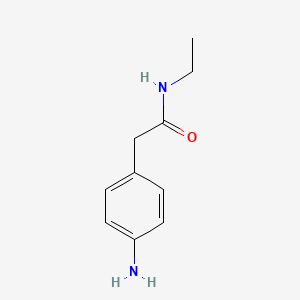
![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)

![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
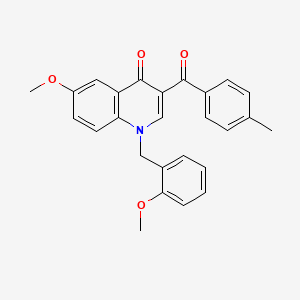
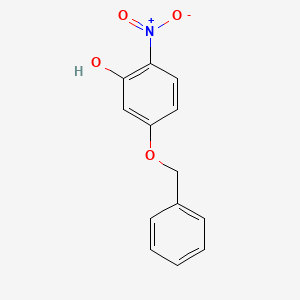
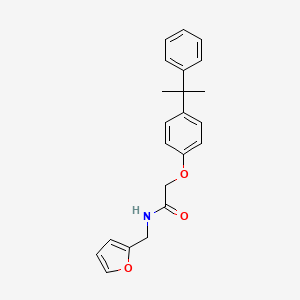
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
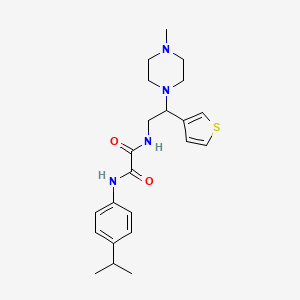
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)